molecular formula C11H11NO2 B2367730 6,7-dimethyl-1H-indole-2-carboxylic Acid CAS No. 383132-15-8

6,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B2367730
CAS No.: 383132-15-8
M. Wt: 189.214
InChI Key: UYOAURXJFUQILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Scientific Research Applications

6,7-Dimethyl-1H-indole-2-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

The synthesis of 6,7-dimethyl-1H-indole-2-carboxylic acid typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired indole derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6,7-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Properties

IUPAC Name

6,7-dimethyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-3-4-8-5-9(11(13)14)12-10(8)7(6)2/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOAURXJFUQILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.